2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the quinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the Acetamide Group: This could be done through an amide coupling reaction using appropriate reagents like EDCI or DCC.
Incorporation of the Trifluoromethyl Group: This might be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Employing reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like Pd/C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating certain enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the acetamide and trifluoromethyl groups.
3-Phenylquinoxalin-2-one: Similar core structure but different substituents.
N-(2-(Trifluoromethyl)phenyl)acetamide: Lacks the quinoxaline core.
Uniqueness
2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which might confer distinct biological or chemical properties.
Properties
IUPAC Name |
2-(2-oxo-3-phenylquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)16-10-4-5-11-17(16)27-20(30)14-29-19-13-7-6-12-18(19)28-21(22(29)31)15-8-2-1-3-9-15/h1-13H,14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGUKYRZHXPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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